3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one
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Overview
Description
3-(2-Methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxyphenyl groups in the structure enhances its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one typically involves the condensation of 2-methoxybenzaldehyde with 3-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the chromen-4-one core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced chromen-4-one derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy groups enhances its binding affinity and specificity. The pathways involved may include inhibition of oxidative stress, modulation of signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-4H-chromen-4-one
- 7-((3-Methoxyphenyl)amino)-4H-chromen-4-one
- 2-Methoxyphenyl isocyanate
Uniqueness
3-(2-Methoxyphenyl)-7-((3-methoxyphenyl)amino)-4H-chromen-4-one is unique due to the presence of both 2-methoxyphenyl and 3-methoxyphenyl groups, which enhance its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other chromen-4-one derivatives and contributes to its diverse applications in scientific research.
Properties
IUPAC Name |
7-(3-methoxyanilino)-3-(2-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-26-17-7-5-6-15(12-17)24-16-10-11-19-22(13-16)28-14-20(23(19)25)18-8-3-4-9-21(18)27-2/h3-14,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBQEZPCJUNFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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